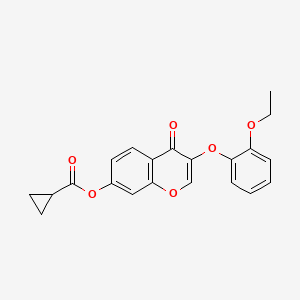

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate” is a complex organic molecule. It contains several functional groups including an ethoxy group, a phenoxy group, a chromenone group, and a cyclopropanecarboxylate group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The ethoxy and phenoxy groups would contribute to the polarity of the molecule, while the chromenone and cyclopropanecarboxylate groups would add significant structural complexity .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the chromenone group could potentially undergo nucleophilic addition reactions at the carbonyl group. The cyclopropanecarboxylate group could also participate in various reactions, depending on the conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of ethoxy and phenoxy groups could increase its solubility in polar solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis of Chromene Derivatives

The synthesis of chromene derivatives is a significant area of research due to their promising medicinal properties. Boominathan et al. (2011) developed an efficient one-pot multicomponent synthesis of densely functionalized 4H-chromene derivatives. This method relies on a tandem Michael addition–cyclization reaction starting with structurally diverse cyclohexane-1,3-dione, diethyl acetylene dicarboxylate, and malononitrile, offering a variety of 4H-chromenes under solvent-free conditions Boominathan, M., Nagaraj, M., Muthusubramanian, S., & Krishnakumar, R.V. (2011). Tetrahedron.

Applications in Antimicrobial and Antioxidant Studies

The antimicrobial and antioxidant potential of chromene derivatives has been explored by various researchers. For example, Raghavendra et al. (2016) synthesized cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene derivatives, demonstrating significant antimicrobial and antioxidant activities. This research highlights the potential of chromene derivatives in developing new antimicrobial and antioxidant agents Raghavendra, K., Renuka, N., Kameshwar, V.H., Srinivasan, B., Kumar, K.A., & Shashikanth, S. (2016). Bioorganic & medicinal chemistry letters.

Novel Synthesis Approaches

Innovative synthesis approaches for chromene derivatives have also been reported. For instance, Gong et al. (2014) described a novel regioselective cycloisomerization synthesis of 2-substituted or 3-substituted 4H-furo[3,2-c]chromene through the intermediate cyclopropenes of 3-diazochroman-4-one and phenylacetylene. This method offers a versatile route to synthesize furochromene derivatives with potential biological activities Gong, J., Zhao, Z., Zhang, F., Wu, S., Yan, G., Quan, Y., & Ma, B. (2014). Organic letters.

Potential Antitumor Agents

The search for potent antitumor agents led to the discovery of chromene derivatives with significant antiproliferative activities. Yin et al. (2013) synthesized S14161 analogues, identifying 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro, showcasing the potential of chromene derivatives in cancer therapy Yin, S., Shi, M., Kong, T., Zhang, C., Han, K., Cao, B., Zhang, Z., Du, X., Tang, L., Mao, X., & Liu, Z. (2013). Bioorganic & medicinal chemistry letters.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-2-24-16-5-3-4-6-17(16)27-19-12-25-18-11-14(9-10-15(18)20(19)22)26-21(23)13-7-8-13/h3-6,9-13H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYNNJLMQLQNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2847330.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2847331.png)

![4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2847333.png)

![Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate](/img/structure/B2847334.png)

![2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B2847337.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![{[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate](/img/structure/B2847345.png)

![8-(3,5-Dimethylpiperidin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2847351.png)